

FAK PROTAC B5: A Technical Guide to Target Engagement and Validation

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Compound of Interest

Compound Name: *Fak protac B5*

Cat. No.: *B12405660*

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Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that govern cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[3][4] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[5][6] Unlike traditional inhibitors that only block the kinase activity, PROTACs can eliminate the entire protein, thereby abrogating both kinase-dependent and kinase-independent scaffolding functions of FAK.[6][7] This guide provides an in-depth technical overview of **FAK PROTAC B5**, focusing on its target engagement, validation, and the experimental protocols required for its characterization.

FAK PROTAC B5: Quantitative Data Summary

FAK PROTAC B5 is a potent and selective degrader of FAK.[8][9] Its activity has been characterized by several key quantitative metrics, which are summarized in the tables below.

Parameter	Value	Cell Line	Reference
IC ₅₀ (Binding)	14.9 nM	N/A	[8][10]
Degradation	86.4% at 10 nM (8h)	A549	[3][8]
IC ₅₀ (Prolif.)	0.14 ± 0.01 μM (72h)	A549	[3][8]

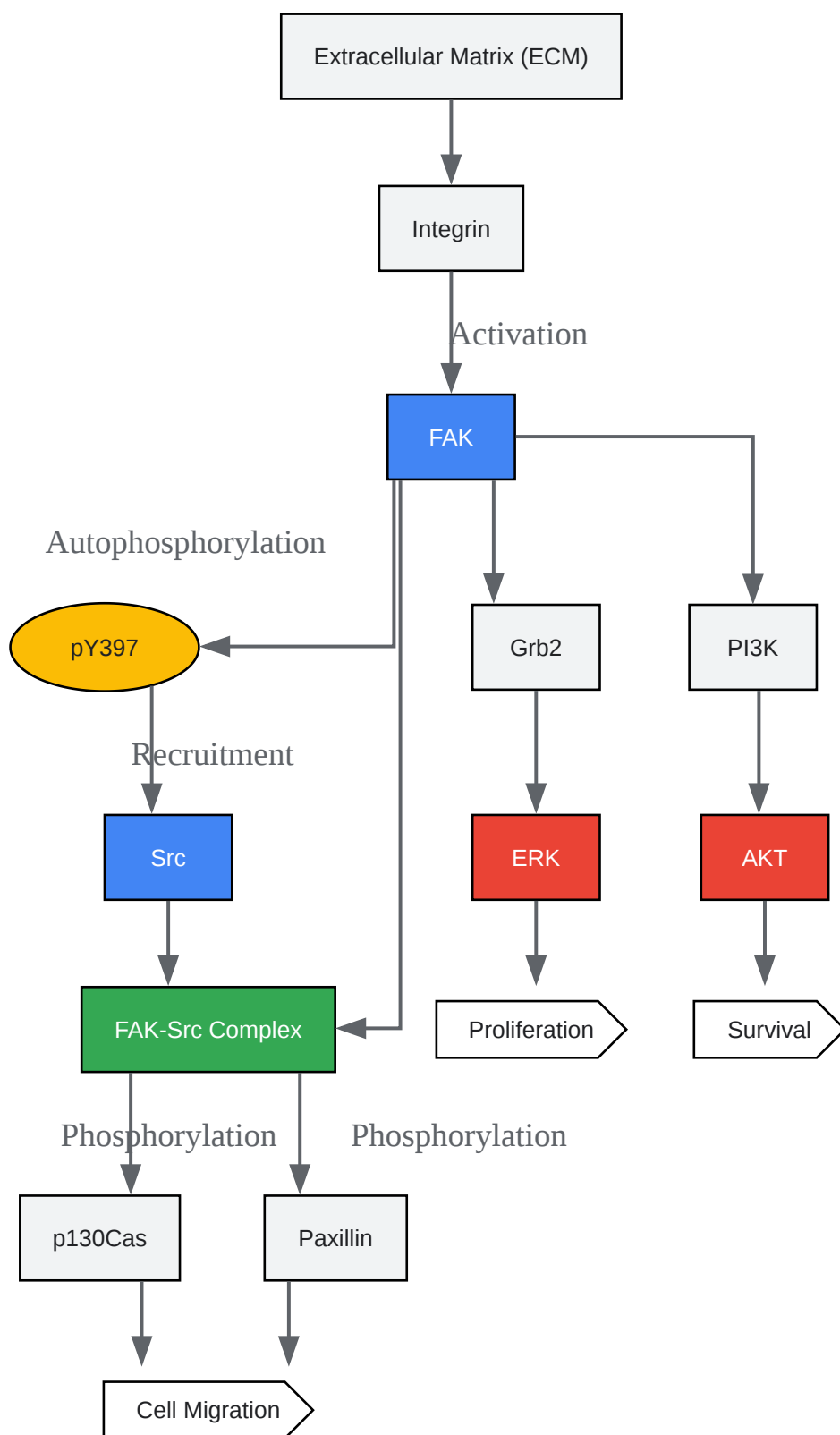
Table 1: In Vitro Activity of **FAK PROTAC B5**. This table summarizes the key performance indicators of **FAK PROTAC B5** in biochemical and cellular assays.

Parameter	Value	Species	Half-life	Reference
Plasma Stability	>289.1 min	Mouse	>289.1 min	[3]

Table 2: In Vitro Pharmacokinetic Properties of **FAK PROTAC B5**. This table highlights the stability of **FAK PROTAC B5** in plasma, a critical parameter for its potential in vivo applications.

FAK Signaling Pathway

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[1][11] The FAK-Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways such as the MAPK/ERK and PI3K/AKT pathways, which promote cell migration, proliferation, and survival.[2][3][11]



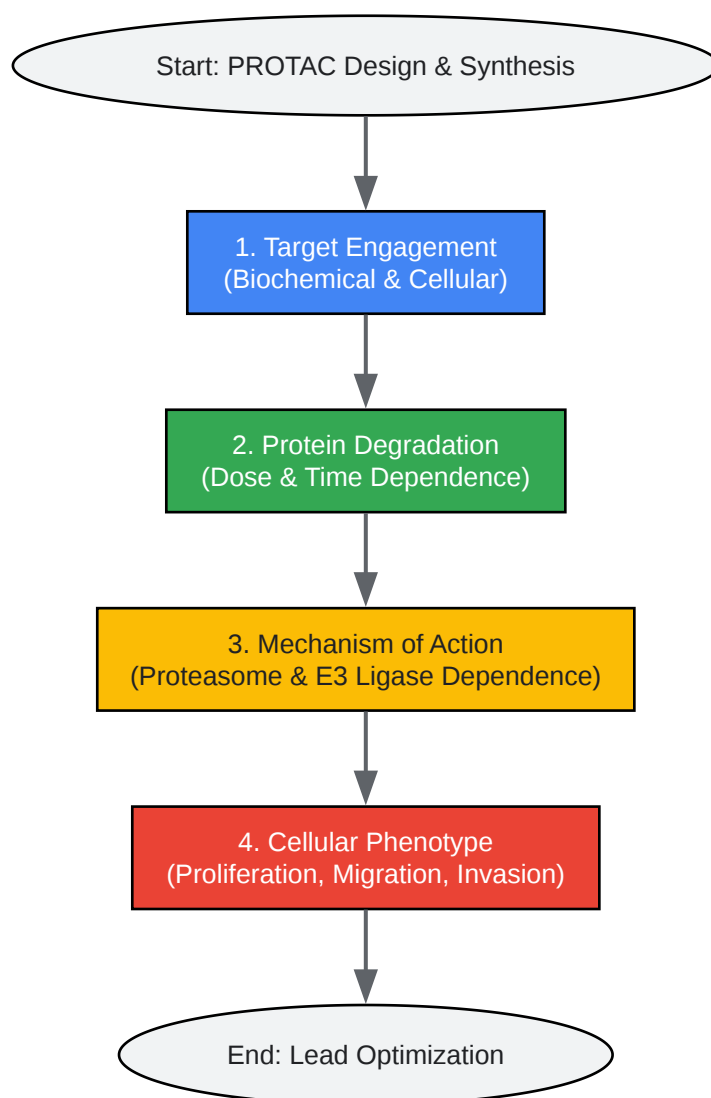
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Caption: FAK Signaling Pathway.

Experimental Workflow for FAK PROTAC B5

Validation

The validation of a PROTAC like **FAK PROTAC B5** involves a multi-step process to confirm target engagement, induction of degradation, and the desired downstream cellular effects.



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Caption: PROTAC Validation Workflow.

Detailed Experimental Protocols

Western Blot for FAK Degradation

Objective: To quantify the degradation of FAK protein in cells treated with **FAK PROTAC B5**.

Materials:

- A549 cells
- **FAK PROTAC B5**
- DMSO (vehicle control)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-FAK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

Protocol:

- Seed A549 cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of **FAK PROTAC B5** (e.g., 0.01, 0.1, 1 μ M) or DMSO for a specified time (e.g., 8 hours).[3]
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Centrifuge lysates to pellet cell debris and collect the supernatant.

- Determine protein concentration using the BCA assay.
- Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (anti-FAK and anti-GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply ECL substrate.
- Visualize protein bands using a chemiluminescence imaging system.
- Quantify band intensities using image analysis software and normalize FAK levels to the loading control.

Cell Viability Assay (MTT)

Objective: To assess the effect of **FAK PROTAC B5** on the proliferation of cancer cells.

Materials:

- A549 cells
- **FAK PROTAC B5**
- DMSO
- Complete growth medium
- 96-well plates

- MTT reagent (5 mg/mL in PBS)
- DMSO or solubilization buffer
- Microplate reader

Protocol:

- Seed A549 cells (e.g., 3,000 cells/well) in a 96-well plate and allow them to attach overnight.
[4]
- Treat cells with a serial dilution of **FAK PROTAC B5** or DMSO for 72 hours.[3]
- Add MTT reagent to each well and incubate for 4 hours at 37°C.[4]
- Remove the medium and add DMSO to dissolve the formazan crystals.[4]
- Measure the absorbance at 490 nm using a microplate reader.[4]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Cell Migration Assay (Wound Healing)

Objective: To evaluate the inhibitory effect of **FAK PROTAC B5** on cell migration.

Materials:

- A549 cells
- **FAK PROTAC B5**
- DMSO
- Complete growth medium
- 6-well plates or specialized inserts for creating a cell-free gap
- Microscope with a camera

Protocol:

- Seed A549 cells in a 6-well plate and grow them to a confluent monolayer.
- Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[\[12\]](#)
- Wash the wells with PBS to remove detached cells.
- Add fresh medium containing different concentrations of **FAK PROTAC B5** or DMSO.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
- Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[\[12\]](#)

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of **FAK PROTAC B5** with FAK in a cellular context.

Materials:

- A549 cells
- **FAK PROTAC B5**
- DMSO
- PBS
- PCR tubes
- Thermal cycler
- Lysis buffer
- Western blotting reagents (as described above)

Protocol:

- Treat intact A549 cells with **FAK PROTAC B5** or DMSO for a defined period (e.g., 1 hour).
[\[13\]](#)
- Harvest and resuspend the cells in PBS.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to induce protein denaturation.[\[13\]](#)[\[14\]](#)
- Lyse the cells by freeze-thaw cycles.
- Centrifuge the lysates at high speed to separate soluble proteins from aggregated, denatured proteins.[\[14\]](#)
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble FAK at each temperature by Western blotting.
- Binding of **FAK PROTAC B5** to FAK is expected to stabilize the protein, resulting in a higher amount of soluble FAK at elevated temperatures compared to the DMSO control.

Advanced Validation Techniques

For a more comprehensive validation of **FAK PROTAC B5**, advanced techniques such as NanoBRET for ternary complex formation and mass spectrometry-based proteomics for selectivity profiling are recommended.

- NanoBRET™ Target Engagement and Ternary Complex Assays: These live-cell assays provide quantitative data on the binding of the PROTAC to its target and the E3 ligase, as well as the formation of the ternary complex, which is a prerequisite for degradation.[\[11\]](#)[\[15\]](#)
- Mass Spectrometry-Based Proteomics: This powerful technique can be used to assess the selectivity of the PROTAC across the entire proteome, identifying potential off-target effects. It can also be used to identify sites of ubiquitination on the target protein.[\[16\]](#)[\[17\]](#)

Conclusion

The validation of **FAK PROTAC B5** requires a systematic approach, combining quantitative biochemical and cellular assays with detailed mechanistic studies. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize the target engagement, degradation efficacy, and cellular effects of this promising anti-cancer agent. Adherence to these rigorous validation standards is crucial for the successful development of FAK-targeting PROTACs as a novel therapeutic strategy.

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